1,3-Bis(2-fluorophenyl)propan-2-amine
Description
1,3-Bis(2-fluorophenyl)propan-2-amine is a synthetic organic compound featuring two 2-fluorophenyl groups attached to the central carbon of a propan-2-amine backbone. It is structurally categorized as a bis-arylpropan-2-amine derivative.
Properties
Molecular Formula |
C15H15F2N |
|---|---|
Molecular Weight |
247.28 g/mol |
IUPAC Name |
1,3-bis(2-fluorophenyl)propan-2-amine |
InChI |
InChI=1S/C15H15F2N/c16-14-7-3-1-5-11(14)9-13(18)10-12-6-2-4-8-15(12)17/h1-8,13H,9-10,18H2 |
InChI Key |
KXARUORGIPKTAR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CC(CC2=CC=CC=C2F)N)F |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution and Nitrile Intermediate Formation
A common approach involves reacting 2-fluorobenzyl chloride (or bromide) with isobutyronitrile under basic conditions at low temperatures (-78°C to 0°C) in an aprotic solvent such as tetrahydrofuran (THF), dioxane, toluene, or hexane. This step generates 2-methyl-1-(2-fluorophenyl)-2-butyronitrile as an intermediate.
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | 2-Fluorobenzyl chloride + isobutyronitrile | Organic base, -78°C to 0°C, solvent (THF/dioxane/toluene/hexane) | 2-Methyl-1-(2-fluorophenyl)-2-butyronitrile |
This method is adapted from a patented process for related substituted phenyl-2-propanamine compounds, indicating its applicability to fluorinated derivatives.
Hydrolysis to Corresponding Acid
The nitrile intermediate is then hydrolyzed under basic conditions at elevated temperatures (80°C to 220°C) in a suitable solvent to yield 2-methyl-1-(2-fluorophenyl)-2-butyric acid.
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 2 | 2-Methyl-1-(2-fluorophenyl)-2-butyronitrile + base | 80°C to 220°C, solvent | 2-Methyl-1-(2-fluorophenyl)-2-butyric acid |
This step is crucial for introducing the carboxylic acid functionality, which facilitates subsequent amine formation.
Curtius Rearrangement and Carbamate Formation
The acid intermediate reacts with diphenylphosphoryl azide (DPPA) in the presence of a weak base at moderate temperatures (40°C to 120°C) to form an isocyanate intermediate via Curtius rearrangement. Subsequent addition of benzyl alcohol leads to the formation of a carbamate ester intermediate.
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 3 | 2-Methyl-1-(2-fluorophenyl)-2-butyric acid + DPPA + weak base + benzyl alcohol | 40°C to 120°C, solvent, 2 hours | 2-Methyl-1-(2-fluorophenyl)-2-propyl-carbamic acid benzyl ester |
This method is effective for converting carboxylic acids into amines via carbamate intermediates, which can be subsequently deprotected to yield the target amine.
Amination of 1,3-Diaryloxypropyl Derivatives
An alternative synthetic route involves the amination of 1,3-diaryloxypropyl toluenesulfonate derivatives. This method is used to synthesize 1,3-bis(aryloxy)propan-2-amines, which are structurally related to 1,3-Bis(2-fluorophenyl)propan-2-amine.
- The 1,3-diaryloxypropyl toluenesulfonate is treated with ammonia or primary amines under nucleophilic substitution conditions.
- The reaction proceeds via displacement of the toluenesulfonate leaving group, introducing the amine functionality at the propan-2 position.
- This method has been reported to yield compounds with significant biological activity, including antibacterial properties.
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | 1,3-Diaryloxypropyl toluenesulfonate + NH3 or primary amine | Solvent, controlled temperature | 1,3-Bis(aryloxy)propan-2-amine derivatives |
This synthetic pathway is notable for its versatility in modifying the aromatic substituents, including fluorinated phenyl groups.
Bromination and Alkylation for Functional Group Diversification
In some advanced synthetic schemes, bromination of bis(4-fluorophenyl)methanol derivatives under Appel conditions is followed by alkylation with amines or piperazines to introduce amine functionalities. This approach allows for the synthesis of sulfenylamine and sulfinylamine derivatives with fluorophenyl moieties.
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | Bis(4-fluorophenyl)methanol + PBr3 (Appel conditions) | Room temperature, organic solvent | Brominated intermediate |
| 2 | Brominated intermediate + amines/piperazines | Base, solvent | Aminated fluorophenyl derivatives |
This method is useful for preparing complex fluorophenyl amines with potential biological activity.
Comparative Data Table of Preparation Methods
| Method | Key Intermediates | Reaction Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic substitution with nitrile intermediate | 2-Methyl-1-(2-fluorophenyl)-2-butyronitrile | -78°C to 0°C, organic base, aprotic solvents | High regioselectivity, adaptable to various substituents | Requires low temperature control |
| Hydrolysis to acid | 2-Methyl-1-(2-fluorophenyl)-2-butyric acid | 80°C to 220°C, base, solvent | Efficient conversion to acid intermediate | High temperature may cause side reactions |
| Curtius rearrangement with DPPA | Carbamate ester intermediate | 40°C to 120°C, weak base, DPPA, benzyl alcohol | Mild conditions, good yield of amine precursors | Use of azide reagents requires caution |
| Amination of diaryloxypropyl toluenesulfonate | 1,3-Diaryloxypropyl toluenesulfonate | Nucleophilic substitution, solvent | Versatile for various amines and substituents | May require purification to remove tosylate |
| Bromination and alkylation | Brominated bis(4-fluorophenyl)methanol | Appel conditions, base, organic solvents | Enables complex functionalization | Multi-step, sensitive reagents |
Research Findings and Optimization Notes
- The nucleophilic substitution approach with benzyl halides and nitriles is well-documented for producing high-purity intermediates suitable for further transformations.
- Hydrolysis and Curtius rearrangement steps require careful temperature control to maximize yields and minimize by-products.
- The amination of diaryloxypropyl toluenesulfonate derivatives offers a flexible platform for synthesizing a range of bis(aryloxy)propan-2-amines, including fluorinated analogs, with promising antibacterial activity.
- Bromination under Appel conditions followed by alkylation provides access to sulfenylamine derivatives, which may be relevant for structure-activity relationship studies involving fluorophenyl substituents.
- Solvent choice (e.g., THF, dioxane, toluene) and base selection significantly influence reaction rates and yields in these syntheses.
- Safety considerations are critical when handling azides and brominating agents.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(2-fluorophenyl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides under appropriate conditions.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines or other functionalized derivatives.
Scientific Research Applications
Chemistry
1,3-Bis(2-fluorophenyl)propan-2-amine serves as a valuable building block in organic synthesis. Its unique structure allows for the formation of complex molecules through various chemical reactions, including:
- Synthesis of Pharmaceuticals : The compound can be used as a precursor in the development of new therapeutic agents.
- Material Science : It is investigated for applications in the development of advanced materials with specific properties due to its fluorinated structure.
Biology
In biological research, this compound has been studied for its potential effects on neurotransmitter systems. Specifically:
- Neurotransmitter Modulation : Preliminary studies suggest that 1,3-Bis(2-fluorophenyl)propan-2-amine may influence the release of neurotransmitters such as dopamine and norepinephrine, which could have implications for treating neurological disorders.
- Behavioral Studies : Research involving animal models indicates that compounds with similar structures may exhibit stimulant effects, warranting further investigation into their pharmacological profiles .
Medicine
The therapeutic potential of 1,3-Bis(2-fluorophenyl)propan-2-amine is being explored in several areas:
- Cardiovascular Research : It has been noted for its potential role as a CETP (cholesteryl ester transfer protein) inhibitor, which could be beneficial in treating atherosclerosis and other cardiovascular diseases .
- Pharmacology : The compound's ability to modulate neurotransmitter systems positions it as a candidate for further studies aimed at developing new antidepressants or stimulants.
Case Study 1: Neurotransmitter Release
A study examining the effects of structurally similar compounds on neurotransmitter release demonstrated that certain derivatives of bis(phenyl)amines could enhance dopamine release in vitro. This suggests that 1,3-Bis(2-fluorophenyl)propan-2-amine may exhibit similar properties and could be further evaluated for its neuropharmacological effects .
Case Study 2: CETP Inhibition
Research on bis(phenyl) derivatives has shown promise in inhibiting CETP activity, leading to increased HDL cholesterol levels. This mechanism is crucial for developing treatments aimed at reducing cardiovascular risk factors associated with dyslipidemia .
Mechanism of Action
The mechanism of action of 1,3-bis(2-fluorophenyl)propan-2-amine involves its interaction with specific molecular targets. For instance, in its antibacterial activity, the compound is believed to target cell division proteins such as FtsZ, as well as enzymes like enoyl-[acyl-carrier-protein] reductase (FabI) and quinolone resistance protein (norA) . These interactions disrupt essential cellular processes, leading to the inhibition of bacterial growth.
Comparison with Similar Compounds
Mono-Substituted Fluoroamphetamines
Mono-substituted analogs differ in the position of the fluorine atom on the phenyl ring and the absence of a second aromatic substituent:
Key Differences :
- Pharmacology: Mono-substituted derivatives (e.g., 2-FA) are established as stimulants, while the bis-substituted compound's activity remains less characterized but may exhibit heightened potency or novel mechanisms .
Bis-Arylpropan-2-amine Derivatives
These compounds share the bis-arylpropan-2-amine scaffold but vary in substituent type and position:
| Compound Name | CAS Number | Structure Features | Key Properties |
|---|---|---|---|
| 1,3-Bis(4-bromophenyl)propan-2-ylamine hydrochloride | 1235438-89-7 | Two 4-bromophenyl groups, methylamine | Bromine substituents may confer distinct electronic and steric effects; used in pharmaceutical research . |
| 1-Phenyl-3-(p-tolylselanyl)propan-2-amine (C1) | Not provided | Selenium-containing aryl groups | Exhibits antioxidant properties in C. elegans; lower toxicity than diselenide analogs . |
| 1,3-Bis(prop-2-yn-1-yloxy)-2-((prop-2-yn-1-yloxy)methyl)propan-2-amine | Not provided | Triple alkoxy substituents | Intermediate in complex organic syntheses; no reported bioactivity . |
Key Differences :
- Functional Groups : Bromine and selenium substituents alter electronic properties and biological interactions. For example, selenium-containing analogs (e.g., C1) show antioxidant efficacy, while brominated derivatives may target halogen-bonding receptors .
- Synthetic Complexity : The synthesis of 1,3-Bis(2-fluorophenyl)propan-2-amine requires precise control to attach two fluorophenyl groups, whereas alkoxy-substituted analogs involve multi-step protection/deprotection strategies .
Regioisomeric and Structural Analogs
Compounds with similar backbones but divergent substitution patterns include:
Key Differences :
- Hybrid Structures: Compounds like the imidazole-pyrimidine hybrid () prioritize target selectivity, whereas 1,3-Bis(2-fluorophenyl)propan-2-amine’s symmetrical structure may favor nonspecific interactions.
- Analytical Differentiation : HRMS and NMR are critical for distinguishing regioisomers. For example, 2-FA and 4-FA are differentiated by unique fragment ions (e.g., m/z 137.0761 for 4-FA at 10 eV) .
Biological Activity
1,3-Bis(2-fluorophenyl)propan-2-amine is a chemical compound that has garnered attention for its potential biological activities. This compound, characterized by its unique structure with two fluorine substituents on the phenyl rings, may exhibit diverse pharmacological effects. Understanding its biological activity is crucial for potential therapeutic applications and further research.
- Molecular Formula : C15H16F2N
- Molecular Weight : 255.29 g/mol
- IUPAC Name : 1,3-Bis(2-fluorophenyl)propan-2-amine
The biological activity of 1,3-Bis(2-fluorophenyl)propan-2-amine is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It may function as an inhibitor or modulator in specific biochemical pathways, influencing neurotransmitter systems and potentially exhibiting psychoactive properties.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. The presence of fluorine atoms can enhance the lipophilicity and bioavailability of the compound, potentially leading to increased antibacterial and antifungal activities. For instance, studies have shown that certain fluorinated compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria .
Neuropharmacological Effects
1,3-Bis(2-fluorophenyl)propan-2-amine has been investigated for its neuropharmacological effects. Similar compounds have demonstrated the ability to modulate dopamine and serotonin transporters, which are critical in the treatment of various psychiatric disorders. Research into related compounds suggests that modifications in the structure can lead to varying degrees of receptor affinity and selectivity .
Case Studies
- Antibacterial Activity : A study conducted on a series of bis(4-fluorophenyl) derivatives showed promising activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 4.69 to 22.9 µM for different derivatives, indicating potential for further development .
- Neuropharmacological Studies : In animal models, compounds structurally related to 1,3-Bis(2-fluorophenyl)propan-2-amine were effective in reducing the reinforcing effects of addictive substances like cocaine without exhibiting psychostimulant behaviors themselves . This suggests a potential application in addiction therapy.
Comparative Analysis
To better understand the biological activity of 1,3-Bis(2-fluorophenyl)propan-2-amine, a comparison with similar compounds is useful:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| 1-(4-Fluorophenyl)propan-2-amine | Monofluorinated Phenylamine | Moderate antibacterial properties |
| 1,3-Bis(4-fluorophenyl)propan-2-amine | Bisfluorinated Phenylamine | Enhanced neuropharmacological activity |
| 1-(2-Fluorophenyl)propan-2-amine | Monofluorinated Phenylamine | Lower receptor affinity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
